Hexahydro-2H-furo[2,3-C]pyrrole
Overview
Description
Hexahydro-2H-furo[2,3-C]pyrrole is a low molecular weight polar scaffold that is used in the construction of compound libraries for the search for new drugs .
Synthesis Analysis
An efficient, safe, and facile route has been disclosed to synthesize a library of novel aryl-furo pyridine derivatives in high yield from the three-component reaction of N -methyl-4-piperidinone, aromatic aldehydes, and 1- (2-oxo-2-arylethyl)pyridinium bromides at room temperature .
Molecular Structure Analysis
The molecular formula of Hexahydro-2H-furo[2,3-C]pyrrole is C6H11NO. The InChI code is 1S/C6H11NO/c1-2-8-6-4-7-3-5 (1)6/h5-7H,1-4H2 and the InChI key is KUQSQOIIMSDGFF-UHFFFAOYSA-N .
Chemical Reactions Analysis
The resulting ylides underwent [3+2] cycloaddition with substituted maleimides present in the reaction mixture to afford 4, 6-dioxo-hexahydro-1H-furo [3,4-c] pyrrole in excellent yields .
Physical And Chemical Properties Analysis
The molecular weight of Hexahydro-2H-furo[2,3-C]pyrrole is 113.16 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2. It has a rotatable bond count of 0. The exact mass is 113.084063974 g/mol and the monoisotopic mass is 113.084063974 g/mol .
Scientific Research Applications
Scaffold for Compound Libraries
Hexahydro-2H-thieno[2,3-c]pyrrole is identified as a low molecular weight polar scaffold. It is instrumental in constructing compound libraries for new drug searches. The synthesis of this scaffold and its derivatives employs [3 + 2] cycloaddition, demonstrating its potential in generating libraries of 3D-shaped molecules (Yarmolchuk et al., 2011).
Synthesis of 2-Amino-C-glycosides
The preparation of 2-amino-C-glycosides using hexahydro-2H-furo[3,2-b]pyrrole systems involves a tandem hydrogen atom transfer–radical oxidation–nucleophilic cyclisation mechanism. This process employs hipervalent iodine oxidants, highlighting the chemical versatility of hexahydro-2H-furo[2,3-C]pyrrole systems (Francisco et al., 2007).
Reactivity with Hydrazine Hydrate and o-Phenylenediamine
2,3-Dihydro-1H-pyrrole-2,3-diones, closely related to hexahydro-2H-furo[2,3-C]pyrroles, react with hydrazine hydrate and o-phenylenediamine under various conditions. This reactivity leads to the formation of various derivatives, including pyrazole-3-carboxamide derivatives, pyrrol-2-ones, and quinoxaline-2-one derivatives, showcasing the reactivity of similar bicyclic systems (Sarıpınar et al., 2007).
Generation of Tricyclic Frameworks
Hexahydro-2H-furo[2,3-C]pyrrole derivatives can undergo intramolecular Wittig reactions to form tricyclic frameworks. These frameworks, such as tetrahydrobenzo[c]furo[3,2-e]-azocines, demonstrate the compound's utility in synthesizing complex molecular structures (Yavari & Seyfi, 2012).
Antioxidant Activity in Coffee Volatiles
Pyrroles, which are structurally related to hexahydro-2H-furo[2,3-C]pyrroles, show significant antioxidant activity. In studies of coffee volatiles, pyrroles inhibited hexanal oxidation effectively, highlighting the potential of similar heterocyclic compounds as antioxidants (Yanagimoto et al., 2002).
Synthesis of Enantiopure Furo[2,3-b]pyrroles
Enantiopure furo[2,3-b]pyrroles, chemically similar to hexahydro-2H-furo[2,3-C]pyrroles, can be synthesized from Garcinia acid derivatives. This method adheres to Baldwin's rule and demonstrates the compound's utility in stereoselective organic synthesis (Nair & Ibnusaud, 2014).
Future Directions
properties
IUPAC Name |
3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-8-6-4-7-3-5(1)6/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQSQOIIMSDGFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90709611 | |
Record name | Hexahydro-2H-furo[2,3-c]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90709611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexahydro-2H-furo[2,3-C]pyrrole | |
CAS RN |
1214875-23-6 | |
Record name | Hexahydro-2H-furo[2,3-c]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90709611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.